

# "physical and chemical properties of 4-Methoxyo-terphenyl"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methoxy-o-terphenyl

Cat. No.: B15396196 Get Quote

# A Comprehensive Technical Guide to 4-Methoxyo-terphenyl

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a detailed overview of the physical and chemical properties of **4-Methoxy-o-terphenyl**, a substituted aromatic hydrocarbon. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its parent compound, o-terphenyl, and related methoxy-substituted aromatic systems to provide a comprehensive profile. The guide includes a plausible experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and terphenyl structures. Furthermore, the potential biological significance of the terphenyl scaffold in the context of drug discovery is discussed, highlighting its emergence as a promising framework for the development of novel therapeutic agents.

### Introduction

Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups. The ortho-, meta-, and para-isomers are distinguished by the relative positions of the phenyl substituents. These compounds and their derivatives are of significant interest in materials science and medicinal chemistry. **4-Methoxy-o-terphenyl** is a



derivative of the o-terphenyl scaffold, featuring a methoxy group on one of the terminal phenyl rings. This modification is expected to influence its electronic properties, solubility, and biological activity compared to the parent o-terphenyl. Terphenyl-based structures have been investigated as potential inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy[1]. The terphenyl scaffold provides a rigid framework that can be functionalized to achieve high binding affinity and selectivity.

## **Physical Properties**

Specific experimental data for the physical properties of **4-Methoxy-o-terphenyl** (CAS No. 3893-03-6) are not readily available in the public domain. However, the properties of the parent compound, o-terphenyl, can be used to estimate the expected characteristics of its methoxy-substituted derivative. Terphenyls are typically white to light-yellow crystalline solids[2].

Table 1: Physical Properties of o-Terphenyl (CAS No. 84-15-1)

Property	Value	Source
Molecular Formula	C18H14	INVALID-LINK
Molecular Weight	230.31 g/mol	INVALID-LINK
Appearance	Colorless to light-yellow solid	[2]
Melting Point	56-59 °C	[2]
Boiling Point	332-337 °C	[2]
Solubility	Insoluble in water; Soluble in common aromatic solvents.	[2]

The introduction of a methoxy group is expected to slightly increase the molecular weight and may influence the melting and boiling points of **4-Methoxy-o-terphenyl** compared to oterphenyl. The polarity of the molecule will also be altered, which could affect its solubility profile.

## **Chemical Properties**



The chemical properties of **4-Methoxy-o-terphenyl** are dictated by its aromatic terphenyl core and the methoxy substituent.

Table 2: Chemical Identifiers for 4-Methoxy-o-terphenyl

Identifier	Value	Source
CAS Number	3893-03-6	[3]
Molecular Formula	C19H16O	[3]
Molecular Weight	260.33 g/mol	[3]

The aromatic rings of the terphenyl structure are susceptible to electrophilic substitution reactions. The position of the methoxy group on one of the phenyl rings will direct further substitution. The methoxy group is an ortho-, para-directing activator, making the terminal phenyl ring more reactive towards electrophiles than the unsubstituted rings.

## **Spectroscopic Data (Predicted)**

Specific spectroscopic data for **4-Methoxy-o-terphenyl** is not widely published. The following are predicted characteristics based on the structure and data from related compounds.

Table 3: Predicted Spectroscopic Data for 4-Methoxy-o-terphenyl



Spectroscopy	Predicted Characteristics
<sup>1</sup> H NMR	Aromatic protons are expected in the range of $\delta$ 7.0-7.8 ppm. The methoxy group protons should appear as a singlet around $\delta$ 3.8-4.0 ppm. The complex coupling patterns of the aromatic protons would be indicative of the orthoterphenyl substitution pattern.
<sup>13</sup> C NMR	Aromatic carbons are expected in the range of $\delta$ 110-160 ppm. The carbon of the methoxy group should appear around $\delta$ 55-60 ppm. The carbon attached to the methoxy group will be shifted downfield.
IR Spectroscopy	Characteristic C-H stretching of aromatic rings around 3030 cm <sup>-1</sup> . C=C stretching of the aromatic rings in the 1450-1600 cm <sup>-1</sup> region. A strong C-O stretching band for the methoxy group is expected around 1250 cm <sup>-1</sup> and 1040 cm <sup>-1</sup> .
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) is expected at m/z = 260.33. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and a methoxy group (M-31).

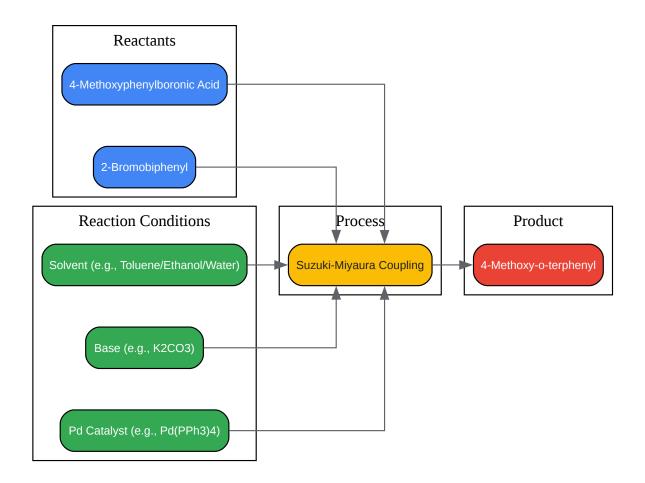
# **Experimental Protocols: Synthesis of 4-Methoxy-o-terphenyl**

The synthesis of **4-Methoxy-o-terphenyl** can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex[4].

5.1. Synthetic Route: Suzuki-Miyaura Cross-Coupling



A plausible synthetic route involves the coupling of 2-bromobiphenyl with 4-methoxyphenylboronic acid.



Click to download full resolution via product page

Caption: Synthetic workflow for **4-Methoxy-o-terphenyl** via Suzuki-Miyaura coupling.

#### 5.2. Detailed Experimental Protocol

The following protocol is a generalized procedure based on known Suzuki-Miyaura coupling reactions for similar compounds.

Materials:



- 2-Bromobiphenyl
- 4-Methoxyphenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Potassium carbonate)
- Solvent system (e.g., Toluene, Ethanol, and Water)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

#### Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobiphenyl (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
- Solvent and Catalyst Addition: Add the solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq) to the reaction mixture under a positive flow of the inert gas.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
   Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

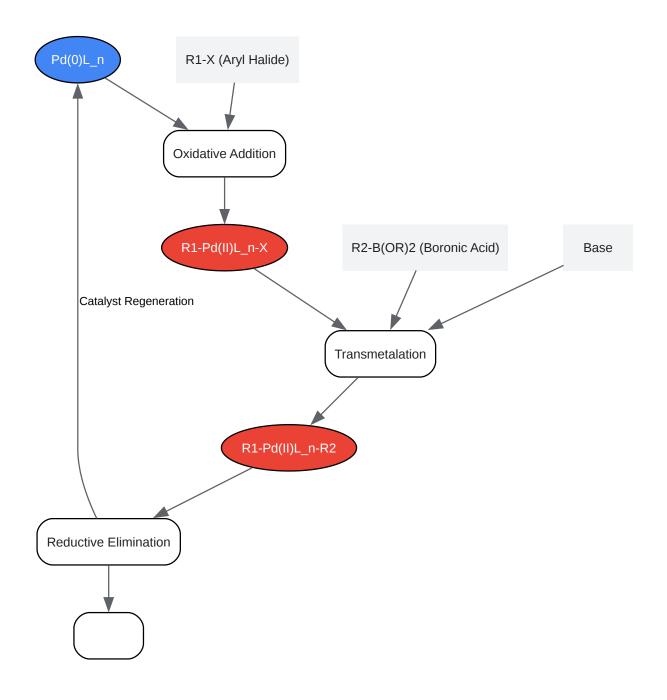


- Purification: Filter the drying agent and concentrate the organic phase under reduced
  pressure using a rotary evaporator. Purify the crude product by column chromatography on
  silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to
  afford pure 4-Methoxy-o-terphenyl.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

## Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.





Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## **Relevance in Drug Development**

While there is no specific information on the biological activity of **4-Methoxy-o-terphenyl**, the broader class of terphenyl compounds has shown promise in medicinal chemistry. Natural and synthetic p-terphenyls have been reported to exhibit a range of biological activities, including



cytotoxic, antimicrobial, and antioxidant effects. The rigid terphenyl scaffold serves as an excellent platform for the design of molecules that can target specific biological pathways.

For instance, terphenyl-based compounds have been developed as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy[1]. The ability to readily synthesize and functionalize the terphenyl core allows for the optimization of inhibitor potency and pharmacokinetic properties. The introduction of a methoxy group, as in **4-Methoxy-o-terphenyl**, can modulate the compound's lipophilicity and hydrogen bonding capacity, which are important parameters in drug design.

## Conclusion

**4-Methoxy-o-terphenyl** is a methoxy-substituted derivative of o-terphenyl. While specific experimental data for this compound is scarce, its physical and chemical properties can be reasonably predicted based on its structure and data from related compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its synthesis. The terphenyl scaffold is of growing interest in drug discovery, suggesting that **4-Methoxy-o-terphenyl** and its analogues may serve as valuable building blocks for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. spectrabase.com [spectrabase.com]
- 2. O-Terphenyl | C18H14 | CID 6766 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3 -Aminoacetophenone 97 99-03-6 [sigmaaldrich.com]
- 4. 3-Aminoacetophenone(99-03-6) 1H NMR [m.chemicalbook.com]



To cite this document: BenchChem. ["physical and chemical properties of 4-Methoxy-oterphenyl"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15396196#physical-and-chemical-properties-of-4-methoxy-o-terphenyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com